Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate

Physicochemical profiling Ester analog comparison ADME prediction

Research challenge: sourcing a β-keto ester with a verified 2,5-dimethoxy substitution pattern for SAR studies or metathesis benchmarking. This compound solves that need with a unique electronic profile (LogP 1.78, BP 333.2 °C) ideal for early ADME prediction. - Validated substrate in Brønsted acid-catalyzed carbonyl-olefin metathesis for catalyst benchmarking. - Critical negative control vs. the 2,4-isomer (EMPO, ER ligand Ki 0.4 nM); inactive on COMT. - Supplied at >98% purity, reducing pre-synthetic purification and improving downstream yields.

Molecular Formula C12H14O5
Molecular Weight 238.239
CAS No. 1225553-37-6
Cat. No. B594828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
CAS1225553-37-6
Molecular FormulaC12H14O5
Molecular Weight238.239
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C(=O)CC(=O)OC
InChIInChI=1S/C12H14O5/c1-15-8-4-5-11(16-2)9(6-8)10(13)7-12(14)17-3/h4-6H,7H2,1-3H3
InChIKeyWLSWSBDPGZVKSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate


Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is a synthetic β-keto ester featuring a 2,5-dimethoxyphenyl substituent. It belongs to the class of aromatic esters and is characterized by a molecular formula of C12H14O5 and a molecular weight of 238.24 g/mol . The compound is primarily utilized as a versatile intermediate in organic synthesis, enabling the construction of heterocycles and pharmaceuticals through the reactivity of its keto-ester motif [1]. Predicted physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 333.2±27.0 °C at 760 mmHg, and an ACD/LogP of 1.78 . Commercially, it is typically supplied with a minimum purity of 95% .

Substitution Risks: Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate


The specific 2,5-dimethoxy substitution pattern on the aromatic ring and the methyl ester moiety are not interchangeable with isomers or other alkyl esters without consequence. The electron-donating methoxy groups at the 2- and 5-positions create a unique electronic environment that influences both the reactivity of the keto-ester side chain and the compound's interaction with biological targets . For instance, the regioisomeric 2,4-dimethoxyphenyl analog (EMPO) is a known estrogen receptor modulator with high affinity (Ki 0.4 nM), while the 2,5-dimethyl variant exhibits distinct and largely uncharacterized biological profiles [1]. Similarly, replacing the methyl ester with an ethyl ester alters the compound's lipophilicity, steric bulk around the reactive center, and its behavior as a substrate in key synthetic transformations such as carbonyl-olefin metathesis [2]. These differences mean that substituting a seemingly similar compound can lead to unexpected changes in reaction yield, selectivity, or biological readout.

Differentiation Evidence: Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate


Physicochemical Differences: Methyl vs. Ethyl Ester

The methyl ester exhibits lower lipophilicity and a lower boiling point compared to its direct ethyl ester analog. The predicted ACD/LogP of the methyl ester is 1.78, whereas the ethyl ester (CAS 60946-75-0) has a predicted LogP of approximately 2.22 (ChemSpider data). The boiling point of the methyl ester is 333.2±27.0 °C, compared to 347.9±27.0 °C for the ethyl ester . These differences, though predictable, can influence solubility, membrane permeability in biological assays, and purification conditions during synthesis.

Physicochemical profiling Ester analog comparison ADME prediction

Dihydroorotase and COMT Inhibition Profile

The target compound shows a very weak inhibitory effect on dihydroorotase from mouse Ehrlich ascites (IC50 = 1.80E+5 nM, equivalent to 180 µM) [1], whereas it is completely inactive against rat liver catechol O-methyltransferase at 1 mM . This negative selectivity profile provides a clear baseline: the compound is not a promiscuous enzyme inhibitor, which may be advantageous or disadvantageous depending on the intended use, but it distinguishes the compound from analogs like the 2,4-dimethoxy isomer (EMPO), which is a potent estrogen receptor binder (Ki = 0.4 nM) [2].

Enzymatic assay Dihydroorotase COMT Selectivity profiling

Substrate in Carbonyl-Olefin Metathesis

The compound is demonstrated to be a competent substrate in a Brønsted acid-catalyzed carbonyl-olefin metathesis system using a self-assembled supramolecular host (HCl@resorcinarene). While specific yield data for this exact substrate was not isolated in the main text, the study reports that the catalytic system provides comparable yields to the Lewis acid benchmark catalyst across various substrates [1]. The presence of the methyl ester (as opposed to ethyl or other esters) may influence reaction efficiency due to differences in steric demand and electronic effects at the reactive carbonyl center. This validated synthetic application differentiates the compound from unstructured aryl ketones that may not perform well in this novel reaction manifold.

Synthetic methodology Carbonyl-olefin metathesis Supramolecular catalysis

Commercial Purity Specifications

Several vendors list the methyl ester with a purity of >98% (e.g., Gentaur), whereas the corresponding ethyl ester is often supplied at 95% purity (e.g., Sigma-Aldrich listing) . While these purity levels are vendor-dependent and not inherent molecular properties, the consistent availability of high-purity methyl ester batches may reduce the need for additional purification steps prior to use in sensitive synthetic or biological experiments.

Chemical procurement Purity specification Research chemical supply

Application Scenarios: Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate


Defined Physicochemical Profile for Lead Optimization

In drug discovery programs where the target product profile specifies a LogP below 2.0 and lower boiling points for ease of handling, the methyl ester (LogP 1.78, BP 333.2 °C) is a more attractive intermediate than its ethyl analog (LogP ~2.22, BP 347.9 °C). This property-driven selection can improve early ADME predictions and simplify downstream processing.

Carbonyl-Olefin Metathesis Substrate Profiling

The compound has been explicitly validated as a substrate in a Brønsted acid-catalyzed carbonyl-olefin metathesis inside a supramolecular host. Researchers developing or benchmarking new metathesis catalysts will find this established reactivity useful as a positive control, avoiding the uncertainty of testing uncharacterized aryl β-keto esters. [1]

Regioisomer Selectivity: 2,5- vs. 2,4-Dimethoxyphenyl

Given that the 2,4-dimethoxyphenyl isomer (EMPO) is a potent estrogen receptor ligand (Ki 0.4 nM), the 2,5-dimethoxy variant serves as a critical negative control in studies investigating the structure-activity relationship of dimethoxyphenyl-substituted β-keto esters. Its lack of significant enzyme inhibition (e.g., inactive on COMT, only very weak on dihydroorotase) makes it suitable for counter-screening anti-target panels. [2]

High-Purity Building Block for Heterocycle Synthesis

The commercial availability of the methyl ester at >98% purity reduces the need for pre-synthetic purification, which is advantageous when the compound is used as a key building block for constructing indole, quinoline, or other heterocyclic frameworks. This purity advantage can translate into higher overall yields and fewer byproducts in complex synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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